ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent at reflux temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 3(5)-Aminopyrazoles
Uniqueness
Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate is unique due to its cyclopropyl and methyl substituents, which confer specific steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, noted for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in agriculture and medicine, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a unique cyclopropyl group and a carboxylate ester functional group, contributing to its biological properties. Its molecular formula is C9H11N3O2, with a molecular weight of approximately 181.20 g/mol. The structure allows for various chemical modifications that can enhance its efficacy in different applications.
1. Agricultural Applications
This compound has shown significant fungicidal and insecticidal properties:
- Fungicidal Activity : It exhibits effectiveness against Erysiphe graminis, the pathogen responsible for powdery mildew, which affects various crops. The compound disrupts essential biological processes in the fungus, leading to its death.
- Insecticidal Activity : The compound has demonstrated activity against Aphis fabae, an aphid species that infests plants. The mode of action likely involves interference with the insect's metabolic pathways, resulting in mortality.
2. Pharmacological Potential
Research indicates that this compound may possess various pharmacological properties:
- Anti-inflammatory Effects : Similar compounds within the pyrazole class have been reported to exhibit anti-inflammatory activities. For instance, derivatives have shown significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs .
- Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities against a range of pathogens, including bacteria and fungi. This compound may share these properties, although specific studies are needed to confirm its efficacy against particular strains .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, influencing cellular functions in both pests and potential therapeutic targets in humans.
- Receptor Interactions : The unique structure allows it to interact with various receptors, potentially modulating biological responses. Ongoing research is focused on elucidating these interactions to better understand the compound's therapeutic potential.
Comparative Analysis with Similar Compounds
To appreciate the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | C9H11N3O2 | Different positioning of methyl and carboxyl groups |
Ethyl 3-cyclopropyl-4-methylpyrazole-5-carboxylate | C9H11N3O2 | Variation in ring structure affecting reactivity |
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | C8H8BrN2O2 | Contains a bromine substituent affecting biological activity |
This table illustrates how variations in substituents and structural positioning can influence the biological activity of pyrazole derivatives.
Properties
IUPAC Name |
ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6(2)11-12-9(8)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVRHWHWJEXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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